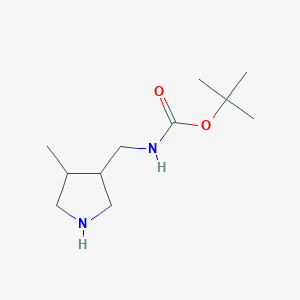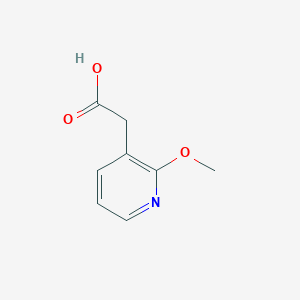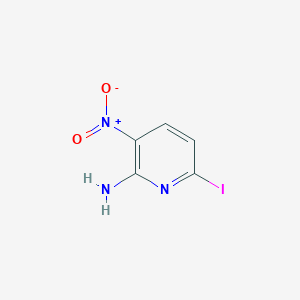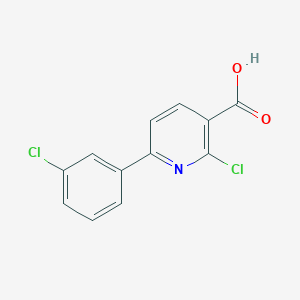
2-chloro-6-(3-chlorophenyl)pyridine-3-carboxylic Acid
Overview
Description
2-Chloro-6-(3-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring substituted by chlorine atoms at positions 2 and 6, and a carboxylic acid group at position 3. Its chemical formula is C₁₂H₈Cl₂N₂O, and its molecular weight is 267.11 g/mol . The compound is crystalline, colorless, and has specific odors. It belongs to the class of indole derivatives, which have diverse biological activities.
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis
2-Chloro-6-(3-chlorophenyl)pyridine-3-carboxylic Acid has been explored for its utility in chemical synthesis processes, particularly in the context of esterification reactions. For instance, studies have demonstrated the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, indicating a potential application area for related chloro-substituted pyridine carboxylic acids in mild conditions. These processes are significant in producing esters, which have a wide range of applications in pharmaceuticals, fragrances, and plastics (Takimoto et al., 1981).
Ligand Chemistry
Another significant application of chloro-substituted pyridine carboxylic acids is found in ligand chemistry, where they serve as spacers in metallacycles. The formation of dinuclear complexes with doubly bridging pyridine-carboxylate ligands has been documented, showcasing the potential of such compounds in creating complex metal-ligand assemblies. These structures are of interest in the fields of catalysis, molecular recognition, and materials science (Wu et al., 2015).
Organic Chemistry
In organic chemistry, the functionalization and metalation of chloro- and bromo-substituted pyridines have been thoroughly investigated. Such studies highlight the versatility of chloro-substituted pyridine carboxylic acids in synthesizing various organic compounds through regioexhaustive functionalization. This approach allows for the targeted modification of molecules, enabling the synthesis of a diverse array of chemical entities with potential applications in drug development and materials science (Cottet et al., 2004).
Extraction and Separation Processes
Chloro-substituted pyridine carboxylic acids have also been studied in the context of extraction and separation processes. For example, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) has been investigated to understand the equilibrium dynamics and efficiency of such processes. These findings are relevant to the purification and concentration of valuable chemical compounds in industrial applications, including pharmaceuticals and biotechnology (Kumar & Babu, 2009).
Properties
IUPAC Name |
2-chloro-6-(3-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAANIGWRMNSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



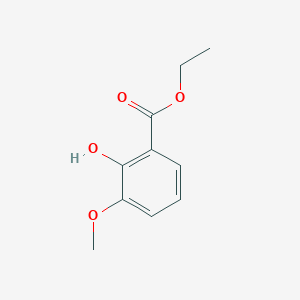
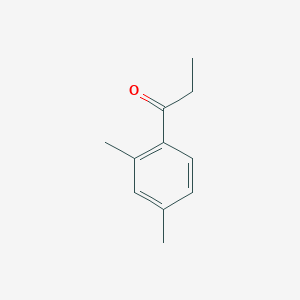

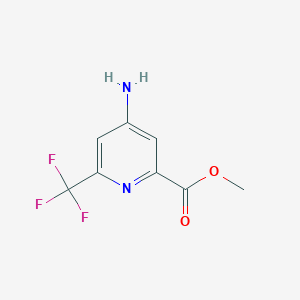
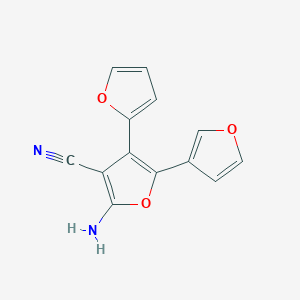
![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)
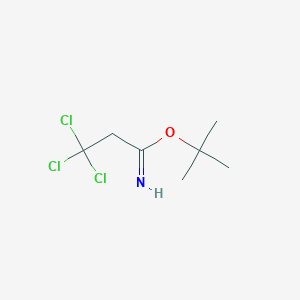
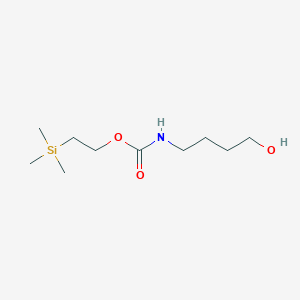
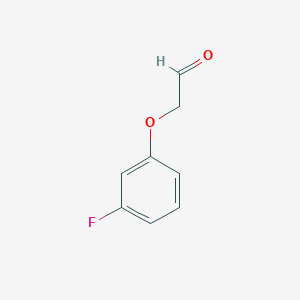
![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)
